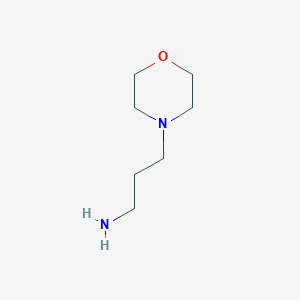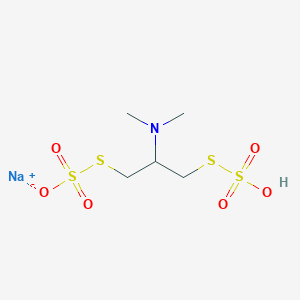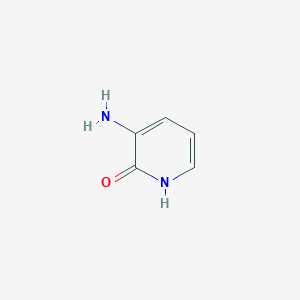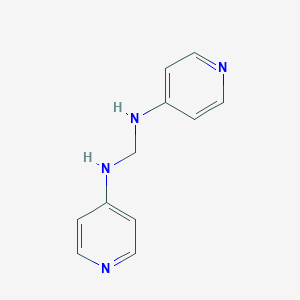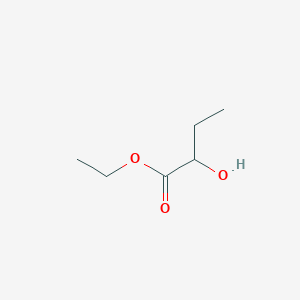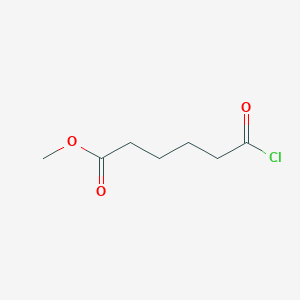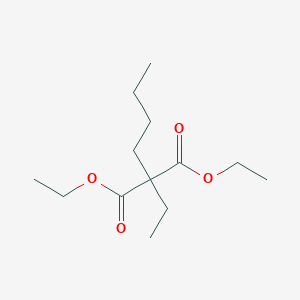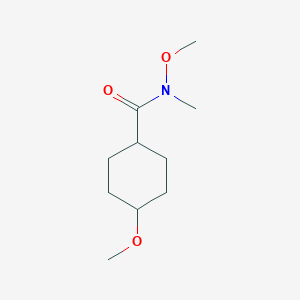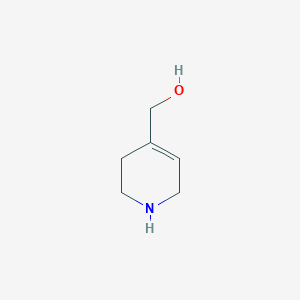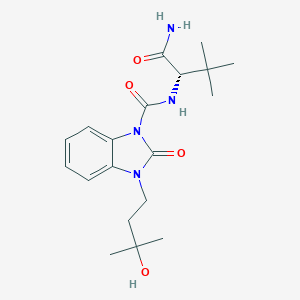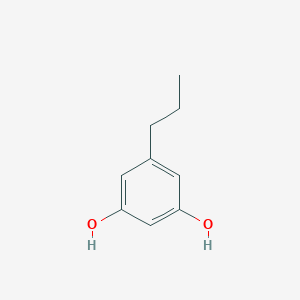
5-Propylbenzene-1,3-diol
Overview
Description
5-Propylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as diols, which contain two hydroxyl groups attached to different carbon atoms. The presence of the propyl group at the 5th position introduces specific chemical characteristics that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds closely related to 5-Propylbenzene-1,3-diol, such as 2,5-Diformylbenzene-1,4-diol, involves optimized reactions that improve yield from previously low percentages to more efficient outcomes (Kretz et al., 2007). These methodologies may provide a foundation for synthesizing 5-Propylbenzene-1,3-diol by adjusting the starting materials or reaction conditions.
Scientific Research Applications
Application 1: Monolignol Oxifunctionalization
- Scientific Field : Analytical Chemistry
- Summary of the Application : 5-Propylbenzene-1,3-diol is used in the study of monolignol oxifunctionalization, which is a process that involves the introduction of functional groups into lignin monomers . This process is important for the sustainable utilization of lignin, the most abundant aromatic polymer in nature .
- Methods of Application : The study developed a high-throughput analysis method for the identification and quantification of native and oxifunctionalized monolignols using direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) .
- Results or Outcomes : The study demonstrated the potential of overcoming quantification difficulties using DI-ESI-MS . This analytical methodology represents a novel utilization of DI-ESI-MS/MS in examining monolignols and their functionalization .
Application 2: Antifungal and Antiviral Agent
- Scientific Field : Pharmacology
- Summary of the Application : 5-Propyl-1,3-benzenediol acts by inhibiting the activity of certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin, and other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Propylbenzene, which includes 5-Propylbenzene-1,3-diol, is used as a starting material in the synthesis of many other organic compounds .
- Methods of Application : It can be converted to other chemicals via reactions such as nitration, sulfonation, and halogenation .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 4: Anticonvulsant and Anti-inflammatory Agent
- Scientific Field : Pharmacology
- Summary of the Application : 5-Propylbenzene-1,3-diol has been found to possess anticonvulsant and anti-inflammatory properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 5: Antifungal and Antiviral Agent
- Scientific Field : Pharmacology
- Summary of the Application : 5-Propylbenzene-1,3-diol has been found to possess antifungal and antiviral properties . It has been shown to inhibit the growth of several species of fungi, including Candida albicans and Trichophyton mentagrophytes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 6: Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Propylbenzene, which includes 5-Propylbenzene-1,3-diol, is used as a starting material in the synthesis of many other organic compounds . It can be converted to other chemicals via reactions such as nitration, sulfonation, and halogenation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
5-Propylbenzene-1,3-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQLQRBNSSJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198172 | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylbenzene-1,3-diol | |
CAS RN |
500-49-2 | |
| Record name | 1,3-Benzenediol, 5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



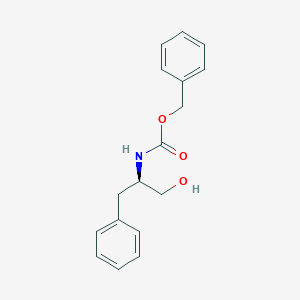
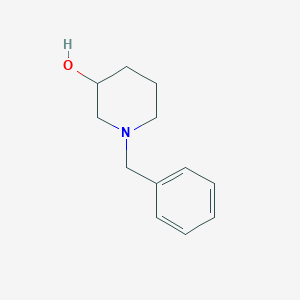
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
